molecular formula C14H14Cl5NO4 B13994934 4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid CAS No. 7404-56-0

4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid

Cat. No.: B13994934
CAS No.: 7404-56-0
M. Wt: 437.5 g/mol
InChI Key: GJMNSAZMZNPLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid is a complex organic compound with a unique structure that includes a pentachlorophenoxy group and a methyl-substituted pentanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid typically involves multiple steps. One common approach is to start with the preparation of the pentachlorophenoxyacetyl chloride, which is then reacted with 4-methylpentanoic acid in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pentachlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The pentachlorophenoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s structure allows it to bind to specific sites, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpentanoic acid: A simpler analog without the pentachlorophenoxy group.

    2-Pentenoic acid, 4-methyl-, methyl ester: A related compound with a different functional group.

Uniqueness

4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid is unique due to the presence of the pentachlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

7404-56-0

Molecular Formula

C14H14Cl5NO4

Molecular Weight

437.5 g/mol

IUPAC Name

4-methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid

InChI

InChI=1S/C14H14Cl5NO4/c1-5(2)3-6(14(22)23)20-7(21)4-24-13-11(18)9(16)8(15)10(17)12(13)19/h5-6H,3-4H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

GJMNSAZMZNPLTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.